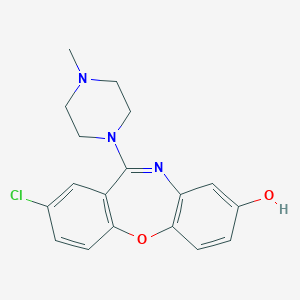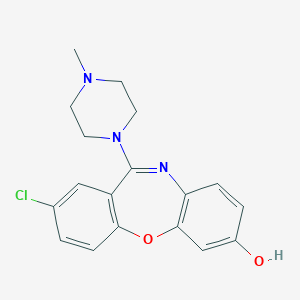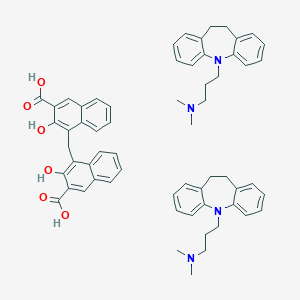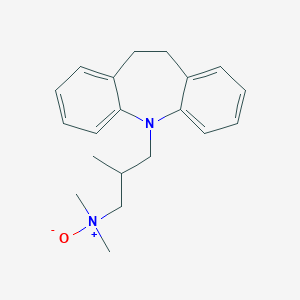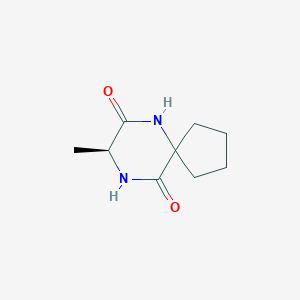
Alaptide
Vue d'ensemble
Description
Alaptide is a molecule that was developed and synthesized by Czech and Slovak chemists . It is composed of two amino acids, L-alanine and cycloleucine, that are interlocked into a spirocycle . Alaptide has unique healing properties and is in the center of attention due to its potential in regenerative medicine .
Synthesis Analysis
Alaptide was first synthesized in the 1980s by Evžen Kasafírek at the Research Institute for Pharmacy and Biochemistry . There are several possible synthetic pathways towards Alaptide, many of which have been intensively optimized over the years . One of them uses protected L-alanine that is reacted with ethyl chloroformate. The intermediate is then further reacted with methyl 1-aminocyclopentane-1-carboxylate, giving methyl 1-(benzyloxycarbonyll-alanyl) aminocyclopentane-1-carboxylate. Subsequent hydrogenation provides an unprotected derivative that undergoes intramolecular cyclization leading to the final product, Alaptide .
Molecular Structure Analysis
The molecule of Alaptide is composed of two amino acids, L-alanine and cycloleucine, that are interlocked into a spirocycle . Its synthesis was inspired by another naturally occurring neuropeptide, L-Prolyl-L-leucylglycinamide . Alaptide possesses one center of chirality .
Chemical Reactions Analysis
Alaptide is a white crystalline compound that is very poorly soluble in water (0.1104 g/100 mL), ethanol (0.1011 g/100 mL), or hexane (0.0024 g/100 mL) .
Physical And Chemical Properties Analysis
Alaptide is a white crystalline compound . It has a molecular weight of 182.22 g/mol . It is very poorly soluble in water (0.1104 g/100 mL), ethanol (0.1011 g/100 mL), or hexane (0.0024 g/100 mL) .
Applications De Recherche Scientifique
Summary of the Application
Alaptide has shown great potential for local applications in the treatment and/or regeneration of injured skin . It influences the creation and function of keratinocytes .
Methods of Application or Experimental Procedures
The permeation of micronized and nanonized forms of Alaptide formulated into various semisolid pharmaceutical compositions was investigated in detail . The permeation was tested through full-thickness pig ear skin using a Franz cell .
Results or Outcomes
It was concluded that the nanonized Alaptide permeated through the skin less than the micronized form . Different observations were made for permeation through the PAMPA system, where the micronized form showed lower permeation than the nanonized Alaptide .
2. Transdermal Permeation Modifier
Summary of the Application
Alaptide can be used as a transdermal permeation modifier . It can influence the permeation/absorption of drugs into the skin and/or through the skin .
Methods of Application or Experimental Procedures
Various APIs (bases, acids, salts, neutral molecules, small molecules, steroid-like molecules) were tested on their transdermal permeation in the mixture with micronized and/or nanonized Alaptide . The influence of the type of formulation (ointment, cream, gel) on the effect of Alaptide on skin was also investigated .
Results or Outcomes
Under specific conditions, Alaptide is able to suppress permeation/absorption of compounds through the skin, which can limit the site of action of potentially hazardous/toxic drugs to the skin surface . In transdermal application, Alaptide causes an increase or a decrease, depending on the used concentration, physical state, and supporting medium (pharmaceutical formulation), in permeation/absorption of drugs into the skin and/or through the skin .
3. Neuropeptide
Summary of the Application
Alaptide’s synthesis was inspired by another naturally occurring neuropeptide, L-Prolyl-L-leucylglycinamide, which is believed to increase the regenerative process in tissue .
Methods of Application or Experimental Procedures
The molecule of Alaptide is composed of two amino acids, L-alanine and cycloleucine, that are interlocked into a spirocycle .
Results or Outcomes
Alaptide enables a significant stimulating effect of human diploid cells (LEP-19) without transformation changes in their morphology . This effect can be used in various areas of regenerative medicine, such as treating burn injuries, skin treatment etc .
4. Cosmetics
Summary of the Application
Since Alaptide is used in cosmetics, the final purification and formulation are also essential .
Methods of Application or Experimental Procedures
There are several possible synthetic pathways towards Alaptide, many of which have been intensively optimised during the last years .
Results or Outcomes
Alaptide has unique healing properties and is in the centre of attention due to its unique healing properties .
5. Anti-Wrinkle Cream
Summary of the Application
Alaptide is used in the new SAIN anti-wrinkle cream . It is the first product for human use containing the active substance alaptide .
Methods of Application or Experimental Procedures
The cream is applied topically to the skin .
Results or Outcomes
The cream is expected to have anti-wrinkle effects due to the unique healing properties of Alaptide .
6. Regenerative Medicine
Summary of the Application
Alaptide enables a significant stimulating effect of human diploid cells (LEP-19) without transformation changes in their morphology . This effect can be used in various areas of regenerative medicine .
Methods of Application or Experimental Procedures
The specific methods of application in regenerative medicine are not detailed in the sources .
Results or Outcomes
This effect can be used in various areas of regenerative medicine, such as treating burn injuries, skin treatment etc .
Propriétés
IUPAC Name |
(8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRSPDHUDXWHRY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238019 | |
| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alaptide | |
CAS RN |
90058-29-0 | |
| Record name | Alaptide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90058-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090058290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALAPTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G248DWL42U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)


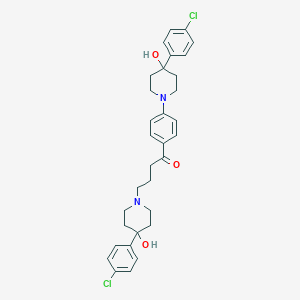
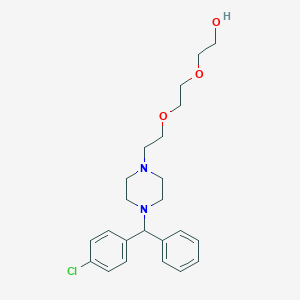
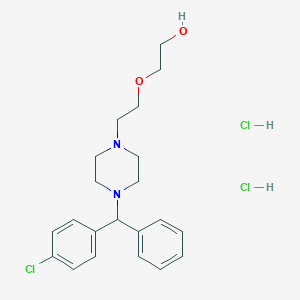
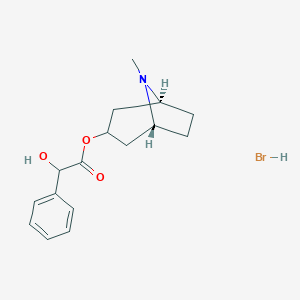
![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)
